Cas no 2138517-54-9 (rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate)

Technical Introduction: rac-tert-Butyl (2R,3S)-3-aminooxolane-2-carboxylate is a chiral building block of interest in synthetic organic chemistry and pharmaceutical applications. Its stereochemically defined structure, featuring both amino and carboxylate functional groups protected by a tert-butyl ester, makes it a versatile intermediate for the synthesis of complex molecules, including bioactive compounds and peptidomimetics. The oxolane (tetrahydrofuran) ring enhances conformational rigidity, which can be advantageous in designing selective ligands or catalysts. The tert-butyl group offers stability under various reaction conditions while allowing deprotection under mild acidic conditions. This compound is particularly valued for its potential in asymmetric synthesis and medicinal chemistry research.
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate structure
2138517-54-9 structure
Product name:rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
CAS No:2138517-54-9
MF:C9H17NO3
Molecular Weight:187.236182928085
CID:5611738
PubChem ID:165488596

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2138517-54-9
    • rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
    • EN300-840115
    • インチ: 1S/C9H17NO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h6-7H,4-5,10H2,1-3H3/t6-,7+/m0/s1
    • InChIKey: WZDIZGREYPRMFW-NKWVEPMBSA-N
    • SMILES: O1CC[C@@H]([C@@H]1C(=O)OC(C)(C)C)N

計算された属性

  • 精确分子量: 187.12084340g/mol
  • 同位素质量: 187.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 61.6Ų

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-840115-0.25g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9 95%
0.25g
$1078.0 2024-05-21
Enamine
EN300-840115-1g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9
1g
$1172.0 2023-09-02
Enamine
EN300-840115-5.0g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9 95%
5.0g
$3396.0 2024-05-21
Enamine
EN300-840115-10.0g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9 95%
10.0g
$5037.0 2024-05-21
Enamine
EN300-840115-0.1g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9 95%
0.1g
$1031.0 2024-05-21
Enamine
EN300-840115-10g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9
10g
$5037.0 2023-09-02
Enamine
EN300-840115-2.5g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9 95%
2.5g
$2295.0 2024-05-21
Enamine
EN300-840115-1.0g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9 95%
1.0g
$1172.0 2024-05-21
Enamine
EN300-840115-5g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9
5g
$3396.0 2023-09-02
Enamine
EN300-840115-0.5g
rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate
2138517-54-9 95%
0.5g
$1124.0 2024-05-21

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate 関連文献

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylateに関する追加情報

Rac-Tert-Butyl (2R,3S)-3-Aminooxolane-2-Carboxylate: A Comprehensive Overview

The compound with CAS No. 2138517-54-9, commonly referred to as rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural features and its potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to this compound.

Rac-Tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate is a derivative of oxolane (tetrahydrofuran), a five-membered cyclic ether. The molecule incorporates a tertiary butyl group and an amino group within its structure, making it a versatile building block for various chemical transformations. Its stereochemistry, defined by the (2R,3S) configuration, plays a crucial role in determining its reactivity and biological activity.

Recent studies have highlighted the importance of rac-Tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate in asymmetric synthesis. Researchers have employed this compound as a chiral auxiliary in the construction of complex molecules with high enantioselectivity. For instance, a 2023 study published in *Organic Letters* demonstrated its utility in the synthesis of biologically active compounds with intricate stereochemical requirements.

The synthesis of rac-Tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate typically involves multi-step processes that include ring-opening reactions and subsequent functionalization. One common approach involves the reaction of tert-butyl oxalate with ammonia derivatives under specific conditions to form the amino-containing oxolane ring. This method has been optimized to achieve high yields and excellent stereocontrol.

In terms of physical properties, rac-Tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate exhibits a melting point of approximately 145°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

One of the most promising applications of rac-Tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate lies in its use as an intermediate in drug discovery programs. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable tool for constructing bioactive molecules. For example, recent research has explored its role in the synthesis of peptide mimetics and small-molecule inhibitors targeting key enzymes involved in cancer progression.

Moreover, rac-Tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate has shown potential in materials science as a precursor for polymeric materials with tailored properties. Its cyclic structure and functional groups can be exploited to design polymers with enhanced mechanical strength or biodegradability.

In conclusion, rac-Tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, making it an essential component in modern chemical toolkits.

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